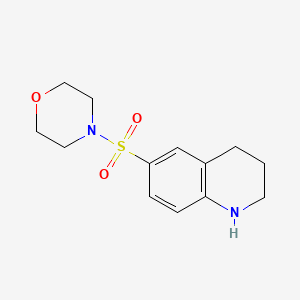

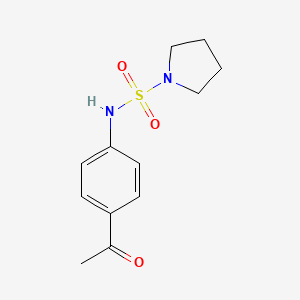

6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline” is a derivative of Morpholine-4-sulfonyl chloride . Morpholine-4-sulfonyl chloride is a halogenated organic compound that has been used as an anticancer agent and has shown potent antibacterial activity against human pathogens .

Synthesis Analysis

The synthesis of morpholines has seen significant progress recently. They are commonly synthesized from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of Morpholine-4-sulfonyl chloride, a related compound, is given by the Inchi Code1S/C4H8ClNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 . The molecular weight is 185.63 . Chemical Reactions Analysis

Morpholine derivatives have been found in biologically active molecules and pharmaceuticals . They have been synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis of these compounds often involves transition metal catalysis .Physical And Chemical Properties Analysis

Morpholine-4-sulfonyl chloride, a related compound, is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molecular weight of 185.63 g/mol . It has a boiling point of 300℃ and a density of 1.53 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline has been explored in various chemical synthesis and transformation processes. An effective synthesis and chemical transformations of a derivative, 6‐(morpholine‐4‐sulfonyl)‐2,3,4‐quinolinetricarboxylic acid, have been reported, highlighting its potential in pharmacological activities (Kravchenko et al., 2006).

Antimicrobial Activity

Compounds related to this compound have demonstrated significant antimicrobial activity. For instance, 4-(Phenylsulfonyl) morpholine, a compound in the same class, showed modulating activity against various microorganisms (Oliveira et al., 2015).

Applications in Medicinal Chemistry

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their biological activity. This includes the study of compounds for their antiviral activity against avian paramyxo virus (Selvakumar et al., 2018) and the investigation of novel sulfonamide and carbamate derivatives for their antimicrobial potency (Janakiramudu et al., 2017).

Potential in Drug Development

The compound has shown promise in the development of new drugs. For example, 1-Arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines, closely related compounds, have been developed as potent histone deacetylase inhibitors with potential in treating prostate cancer (Liu et al., 2015).

Safety and Hazards

Morpholine-4-sulfonyl chloride is considered hazardous. It is known to cause irritation to the eyes, skin, nose, and respiratory system . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

Eigenschaften

IUPAC Name |

4-(1,2,3,4-tetrahydroquinolin-6-ylsulfonyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c16-19(17,15-6-8-18-9-7-15)12-3-4-13-11(10-12)2-1-5-14-13/h3-4,10,14H,1-2,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMNGGDTVUTTBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2471072.png)

![Ethyl 4-{[(2Z)-2-[(6-methylpyridin-2-YL)imino]-4-oxo-1,3-thiazolidin-5-YL]methyl}benzoate](/img/structure/B2471078.png)

![1-{[1-(2-Phenoxypropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2471085.png)

![2,2,2-trifluoro-N-[1-(6-fluoropyridine-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B2471087.png)

![2-Chloro-1-spiro[2.5]octan-2-ylethanone](/img/structure/B2471089.png)